N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide
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Overview
Description
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide is a complex organic compound featuring a unique structure that includes a brominated indole core, a bicyclic azabicyclo scaffold, and a hydrazide functional group
Preparation Methods
The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide typically involves multiple steps, starting with the preparation of the indole core and the azabicyclo scaffold. The bromination of the indole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azabicyclo scaffold is synthesized through a series of cyclization reactions involving appropriate starting materials. The final step involves the condensation of the brominated indole core with the azabicyclo scaffold and the hydrazide functional group under specific reaction conditions .
Chemical Reactions Analysis
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the indole core can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Condensation: The hydrazide functional group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the development of novel therapeutics targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated indole core and azabicyclo scaffold allow it to bind to certain enzymes or receptors, modulating their activity. The hydrazide functional group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide can be compared with other similar compounds, such as:
- 2-(2,6-Dimethylphenoxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
- 2-{[(E)-(4-Methoxybenzylidene)amino]oxy}-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C28H32BrN5O3 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]oxy-N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C28H32BrN5O3/c1-27(2)12-21-13-28(3,16-27)17-33(21)18-34-23-10-9-20(29)11-22(23)25(26(34)36)32-31-24(35)15-37-30-14-19-7-5-4-6-8-19/h4-11,14,21,36H,12-13,15-18H2,1-3H3/b30-14+,32-31? |
InChI Key |
QVZXYTWKOSEBQJ-VQWDIZOCSA-N |
Isomeric SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)CO/N=C/C5=CC=CC=C5)C)C |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)CON=CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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